molecular formula C9H11NO2 B1601574 5,6,7,8-Tetrahydroindolizine-1-carboxylic acid CAS No. 61009-82-3

5,6,7,8-Tetrahydroindolizine-1-carboxylic acid

Cat. No. B1601574
CAS RN: 61009-82-3
M. Wt: 165.19 g/mol
InChI Key: RAVWRTMGLMSMGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,6,7,8-Tetrahydroindolizine-1-carboxylic acid is a chemical compound with the molecular formula C9H11NO2 . It has a molecular weight of 165.19 g/mol . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for 3-(aminomethyl)-5,6,7,8-tetrahydroindolizine-1-carboxylic acid, a related compound, is 1S/C10H14N2O2/c11-6-7-5-8(10(13)14)9-3-1-2-4-12(7)9/h5H,1-4,6,11H2,(H,13,14) . This provides some insight into the molecular structure of the compound.

Scientific Research Applications

Synthesis Methods

Researchers have developed various methods to synthesize 5,6,7,8-tetrahydroindolizines, highlighting their importance in organic synthesis and potential applications in developing new pharmaceuticals and materials. One approach involves a single-step synthesis via the annulation of 2-formylpiperidine and 1,3-dicarbonyl compounds, demonstrating the versatility of β-ketoesters, ketones, and amides in producing tetrahydroindolizines in moderate to good yields (Capomolla, Lim, & Zhang, 2015). Another method utilizes regioselective synthesis through 1,3-dipolar cycloadditions, yielding 3-acylindolizines and their benzo-analogues, illustrating the efficient and versatile application of this methodology in synthesizing complex heterocyclic compounds (Liu et al., 2010).

Chemical Transformations and Biological Activity

Innovative transformations of tetrahydroindolizines have been explored for the synthesis of novel compounds with potential biological activities. For instance, the development of indolo- and furano-fused indolizinones through palladium-mediated C-N coupling and intramolecular Heck cyclization demonstrates the synthetic utility of tetrahydroindolizines as precursors for biologically active molecules (Mmutlane, Harris, & Padwa, 2005). Additionally, the formal homo-Nazarov-type ring-opening cyclizations catalyzed by Aluminum(III) highlight an environmentally friendly approach to synthesizing functionalized tetrahydroindolizines, potentially relevant in pharmaceutical synthesis (Cavitt & France, 2016).

Applications in Energetic Materials

Tetrahydroindolizines also find applications in the design and synthesis of high-performance energetic materials. Research into the synthesis, characterization, and evaluation of novel energetic compounds, such as dinitropyrazole fused tetrazines, underscores the potential of tetrahydroindolizine derivatives in creating materials with excellent performance and high thermal stability for practical applications (Tang, Kumar, & Shreeve, 2017).

properties

IUPAC Name

5,6,7,8-tetrahydroindolizine-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c11-9(12)7-4-6-10-5-2-1-3-8(7)10/h4,6H,1-3,5H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAVWRTMGLMSMGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C=CC(=C2C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80489137
Record name 5,6,7,8-Tetrahydroindolizine-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80489137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,6,7,8-Tetrahydroindolizine-1-carboxylic acid

CAS RN

61009-82-3
Record name 5,6,7,8-Tetrahydroindolizine-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80489137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 5,6,7,8-tetrahydro-indolizine-1-carboxylic acid ethyl ester (2b) (3.0 g, 15.5 mmol) in methanol (46 ml) was added water (23 ml) and potassium hydroxide (6.4 g, 97 mmol) and the mixture was stirred at reflux until complete conversion according to LC/MS (ca. 3 h). 160 ml water was added the mixture was acidified with excess hydrochloric acid. The forming precipitate was filtered off, washed once with water and dried in vacuo to give 2.02 g (79%) of 5,6,7,8-tetrahydro-indolizine-1-carboxylic acid as white solid. LC/MS (method 5; MS ionization method ES−): Rt=3.08 min; m/z=164.06 (M−H−).
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
23 mL
Type
reactant
Reaction Step One
Quantity
6.4 g
Type
reactant
Reaction Step One
Quantity
46 mL
Type
solvent
Reaction Step One
Name
Quantity
160 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5,6,7,8-Tetrahydroindolizine-1-carboxylic acid
Reactant of Route 2
5,6,7,8-Tetrahydroindolizine-1-carboxylic acid
Reactant of Route 3
Reactant of Route 3
5,6,7,8-Tetrahydroindolizine-1-carboxylic acid
Reactant of Route 4
5,6,7,8-Tetrahydroindolizine-1-carboxylic acid
Reactant of Route 5
5,6,7,8-Tetrahydroindolizine-1-carboxylic acid
Reactant of Route 6
Reactant of Route 6
5,6,7,8-Tetrahydroindolizine-1-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.